WAY 181187 oxalate
Description
Significance of Serotonin (B10506) Receptors in Central Nervous System Function
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that orchestrates a wide array of physiological and neurological processes. wikipedia.orgwikipedia.org Its influence extends to mood, sleep, appetite, cognition, learning, memory, and thermoregulation. wikipedia.orgebi.ac.uk The diverse effects of serotonin are mediated through a large family of receptors, currently classified into seven distinct families (5-HT1 to 5-HT7). wikipedia.orgen-journal.org These receptors are predominantly G protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades to produce either excitatory or inhibitory responses in neurons. wikipedia.orgebi.ac.uk The exception is the 5-HT3 receptor, which is a ligand-gated ion channel. wikipedia.org
Serotonin receptors are key targets for a wide range of pharmaceuticals, including antidepressants, antipsychotics, and antimigraine agents. wikipedia.org They modulate the release of numerous other neurotransmitters, such as dopamine (B1211576), GABA, and glutamate (B1630785), highlighting their integral role in maintaining the delicate balance of brain chemistry. wikipedia.org The intricate functions of these receptors make them a primary focus in neuroscience research and drug development.
Overview of 5-HT6 Receptor Distribution and Physiological Roles
The 5-HT6 receptor, one of the most recently identified serotonin receptor subtypes, is of particular interest to neuropharmacologists due to its almost exclusive expression in the central nervous system (CNS). en-journal.orgnih.goven-journal.org High densities of 5-HT6 receptors are found in brain regions critical for cognition and mood, including the hippocampus, striatum, cerebral cortex, nucleus accumbens, and amygdala. en-journal.orgresearchgate.netplos.orgmdpi.com This specific localization suggests a significant role in higher-order brain functions. snmjournals.org
Functionally, the 5-HT6 receptor is a Gs-coupled receptor, meaning its activation stimulates adenylyl cyclase and leads to an increase in intracellular cyclic AMP (cAMP). en-journal.orgen-journal.org Research has implicated the 5-HT6 receptor in various physiological and pathophysiological processes, including learning and memory, mood regulation, and appetite. en-journal.orgplos.org Its high affinity for several established antipsychotic and antidepressant medications further underscores its potential as a therapeutic target for neuropsychiatric disorders. en-journal.orgen-journal.org
Rationale for Investigating Selective 5-HT6 Receptor Agonists in Research
The unique characteristics of the 5-HT6 receptor have prompted significant research into selective ligands that can modulate its activity. The development of selective 5-HT6 receptor agonists, such as WAY-181187, provides powerful tools to probe the specific functions of this receptor. By selectively activating the 5-HT6 receptor, researchers can elucidate its downstream signaling pathways and its impact on neural circuits and behavior.
One of the intriguing aspects of 5-HT6 receptor research is the paradoxical observation that both agonists and antagonists can produce similar pro-cognitive and antidepressant-like effects in preclinical models. plos.orgnih.gov This suggests complex regulatory mechanisms and highlights the need for further investigation. WAY-181187, as a potent and selective agonist, is instrumental in these studies. nih.gov Research with this compound has shown that 5-HT6 receptor activation can modulate the release of other neurotransmitters, notably increasing GABA levels in various brain regions. nih.govcaymanchem.com Such findings are crucial for understanding the therapeutic potential of targeting the 5-HT6 receptor for conditions like anxiety and depression. nih.govresearchgate.net
WAY-181187 Research Findings
| Category | Finding | Reference |
| Binding Affinity | WAY-181187 exhibits high affinity for the human 5-HT6 receptor. | nih.gov |
| Selectivity | It shows over 60-fold selectivity for the 5-HT6 receptor compared to other serotonin and monoamine receptors. | tocris.combio-techne.com |
| Functional Activity | Acts as a full agonist at the 5-HT6 receptor, stimulating cAMP production. | nih.gov |
| Neurochemical Effects | In vivo studies in rats demonstrate that WAY-181187 increases the firing rate of 5-HT neurons and elevates extracellular GABA concentrations in the frontal cortex, dorsal hippocampus, striatum, and amygdala. | nih.govtocris.comox.ac.uk |
| Behavioral Effects | Preclinical studies suggest that WAY-181187 has potential antidepressant and anxiolytic-like properties. | nih.govcaymanchem.com |
Pharmacological Profile of WAY-181187
| Parameter | Value | Reference |
| Kᵢ (human 5-HT6) | 2.2 nM | tocris.combio-techne.com |
| EC₅₀ (cAMP assay) | 6.6 nM | nih.gov |
| Eₘₐₓ (cAMP assay) | 93% | nih.gov |
| Oral Bioavailability | Yes | tocris.combio-techne.com |
Properties
Molecular Formula |
C15H13ClN4O2S2.C2H2O4 |
|---|---|
Molecular Weight |
470.91 |
Synonyms |
1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine oxalate |
Origin of Product |
United States |
Pharmacological Characterization of Way 181187 Oxalate
Receptor Binding Affinity and Selectivity Profile
The initial characterization of a novel compound involves determining its binding affinity for its intended target and its selectivity over other related and unrelated receptors. This profile is crucial for understanding its potential pharmacological actions.
Research has consistently demonstrated that WAY-181187 possesses a high affinity for the human 5-HT6 receptor. nih.gov Radioligand binding assays have determined its inhibitor constant (Ki) to be approximately 2.2 nM. nih.govtocris.commedchemexpress.commedchemexpress.commedchemexpress.euclinisciences.com This low nanomolar affinity indicates a strong and specific interaction with the 5-HT6 receptor binding site. unc.edu Another study reported a similar Ki value of 2 nM. caymanchem.comnih.gov This potent binding is a key characteristic of WAY-181187.
Table 1: Binding Affinity of WAY-181187 at the Human 5-HT6 Receptor
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| WAY-181187 | Human 5-HT6 | 2.2 | nih.govtocris.commedchemexpress.commedchemexpress.com |
A critical aspect of a receptor ligand's profile is its selectivity. WAY-181187 exhibits significant selectivity for the 5-HT6 receptor. It has been reported to have a 60-fold greater selectivity for the 5-HT6 receptor compared to other serotonin (B10506) and monoamine receptors. tocris.comncats.io Specific binding assays have quantified this selectivity, showing much lower affinity for other serotonin receptor subtypes. For instance, its affinity for the 5-HT2C receptor (Ki = 124 nM), 5-HT7 receptor (Ki = 679 nM), and 5-HT2B receptor (Ki = 2,458 nM) is substantially weaker than for the 5-HT6 receptor. caymanchem.com Furthermore, it was found to be selective against a broader panel of 31 different receptors and ion channels at a concentration of 100 nM. caymanchem.com
Table 2: Selectivity Profile of WAY-181187
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| WAY-181187 | 5-HT6 | 2.2 | nih.gov |
| 5-HT2C | 124 | caymanchem.com | |
| 5-HT7 | 679 | caymanchem.com | |
| 5-HT2B | 2,458 | caymanchem.com |
High Affinity Binding at the Human 5-HT6 Receptor
Agonistic Efficacy and Potency
Beyond binding, the functional activity of a ligand—whether it activates (agonist) or blocks (antagonist) a receptor—is a defining feature. WAY-181187 has been characterized as a full agonist at the 5-HT6 receptor.
Functional assays confirm that WAY-181187 actively stimulates the 5-HT6 receptor. It has been shown to be a potent, full 5-HT6 receptor agonist. medchemexpress.commedchemexpress.commedchemexpress.eu In cellular systems, such as HeLa cells expressing the human 5-HT6 receptor, WAY-181187 stimulates a dose-dependent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger associated with 5-HT6 receptor activation. caymanchem.com The potency of this functional response (EC50) is reported to be 6.6 nM, with a maximal efficacy (Emax) of 93% compared to the endogenous ligand serotonin. nih.govmedkoo.com Another report cites a similar EC50 value of 6.5 nM. caymanchem.com This demonstrates that WAY-181187 not only binds to the receptor with high affinity but also effectively elicits a cellular response nearly equivalent to that of the natural agonist.
Table 3: Functional Agonist Profile of WAY-181187 at the 5-HT6 Receptor
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| WAY-181187 | Potency (EC50, nM) | 6.6 | nih.govmedchemexpress.commedchemexpress.com |
| Efficacy (Emax, %) | 93 | nih.govmedkoo.com |
The pharmacological profile of WAY-181187 can be further understood by comparing it to other known 5-HT6 receptor ligands. For example, WAY-208466 is another potent and selective 5-HT6 receptor agonist with a slightly lower binding affinity (Ki = 4.8 nM) and comparable functional potency (EC50 = 7.3 nM) but with 100% maximal efficacy. nih.govtocris.com Other related agonists include E-6801, which has a similar binding affinity to WAY-181187 (Ki = 2.2 nM). nih.gov In contrast, compounds like SB-271046 and SB-742457 are known 5-HT6 receptor antagonists, which bind to the receptor but block its activation. nih.govdovepress.com This positions WAY-181187 within a class of potent full agonists at this specific serotonin receptor subtype. tocris.comgenecards.org
Table 4: Comparative Profile of 5-HT6 Receptor Ligands
| Compound | Class | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
|---|---|---|---|---|---|
| WAY-181187 | Full Agonist | 2.2 | 6.6 | 93 | nih.gov |
| WAY-208466 | Full Agonist | 4.8 | 7.3 | 100 | nih.gov |
| E-6801 | Agonist | 2.2 | N/A | N/A | nih.gov |
| SB-271046 | Antagonist | N/A | N/A | N/A | nih.gov |
| SB-742457 | Antagonist | ~0.2 | N/A | N/A | nih.govdovepress.com |
Elucidation of Molecular and Cellular Mechanisms of Action
Intracellular Signaling Pathway Modulation
WAY-181187's engagement with the 5-HT6 receptor triggers a cascade of intracellular events, influencing key signaling pathways that are crucial for neuronal function.
Activation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathways
As a full 5-HT6 receptor agonist, WAY-181187 stimulates the production of cyclic adenosine monophosphate (cAMP). nih.govmedchemexpress.comglpbio.commedchemexpress.comalfagen.com.tr Studies have demonstrated that WAY-181187 increases intracellular cAMP levels in cells expressing the 5-HT6 receptor, with an EC50 value of 6.6 nM. nih.govmedchemexpress.comglpbio.commedchemexpress.comcaymanchem.com This activation of the cAMP pathway is a hallmark of 5-HT6 receptor agonism and is a critical component of the compound's downstream effects. medchemexpress.comglpbio.commedchemexpress.comalfagen.com.trnih.gov
Involvement of Extracellular Signal-Regulated Kinase (ERK1/2) and Fyn Kinase Pathways
Research has shown that WAY-181187 is involved in the modulation of the extracellular signal-regulated kinase (ERK1/2) and Fyn kinase pathways. medchemexpress.comglpbio.commedchemexpress.comnih.gov Activation of the 5-HT6 receptor by WAY-181187 leads to an increase in the activity of Fyn kinase. nih.goven-journal.orgnih.gov Subsequently, this influences the ERK1/2 pathway, which is a downstream target of Fyn kinase. nih.goven-journal.orgnih.gov Specifically, WAY-181187 has been observed to increase the activation of ERK1/2. medchemexpress.com This modulation of the Fyn and ERK1/2 signaling cascades is a key aspect of its cellular mechanism. medchemexpress.comglpbio.commedchemexpress.comnih.goven-journal.orgnih.gov
Neurotransmitter System Regulation
WAY-181187 exerts significant influence over neurotransmitter systems, most notably the GABAergic system. This regulation is regionally specific and highlights the compound's complex interactions within the brain.
Modulation of Gamma-Aminobutyric Acid (GABA) Release and Concentrations
A primary neurochemical effect of WAY-181187 is the enhancement of Gamma-Aminobutyric Acid (GABA) release. wikipedia.orgresearchgate.net This effect is not uniform throughout the brain, demonstrating regional specificity.
Regional Specificity in Brain Areas (e.g., Frontal Cortex, Hippocampus, Striatum, Amygdala)
Acute administration of WAY-181187 leads to significant increases in extracellular GABA levels in several key brain regions. researchgate.net These include the frontal cortex, dorsal hippocampus, striatum, and amygdala. nih.govwikipedia.orgresearchgate.net In contrast, the compound does not produce similar effects on GABA concentrations in the nucleus accumbens or the thalamus. nih.govwikipedia.orgnih.gov This regional selectivity suggests a targeted modulation of GABAergic neurotransmission.
| Brain Region | Effect of WAY-181187 on GABA Levels |
| Frontal Cortex | Increased |
| Hippocampus | Increased |
| Striatum | Increased |
| Amygdala | Increased |
| Nucleus Accumbens | No significant effect |
| Thalamus | No significant effect |
Attenuation of Stimulated Glutamate (B1630785) Transmission in Hippocampal Preparations
In vitro studies on hippocampal slice preparations have demonstrated that activation of the 5-HT6 receptor by agonists can modulate glutamate levels. nih.goven-journal.org Specifically, 5-HT6 receptor agonism has been shown to attenuate stimulated glutamate release. nih.gov In experiments where glutamate release was induced by substances like sodium azide (B81097) and high potassium chloride (KCl), pretreatment with WAY-181187 led to a reduction in these elevated glutamate levels. nih.goven-journal.org For instance, treatment with sodium azide (10 mM) significantly increased glutamate release, and this increase was dose-dependently attenuated by pretreatment with WAY-181187 at concentrations ranging from 0.1 to 10 µM. ncats.ioncats.io Similarly, WAY-181187 at concentrations of 30 and 100 μM attenuated potassium-stimulated glutamate release in hippocampal slices. dovepress.com
Influence on Dopamine (B1211576) and Serotonin (B10506) Levels in Cortical Regions
The administration of WAY-181187 has been observed to have a modest impact on dopamine and serotonin (5-HT) levels in cortical areas. nih.gov In the rat frontal cortex, acute administration of WAY-181187 resulted in slight but significant decreases in the levels of both dopamine and 5-HT. nih.govmedchemexpress.com These effects on catecholamines were attenuated by an intracortical infusion of the GABAA receptor antagonist, bicuculline, suggesting a local interplay between 5-HT6 receptors and GABAergic systems in the frontal cortex. nih.gov A microdialysis study further indicated that WAY-181187 could decrease the basal release of serotonin and dopamine in the frontal cortex, striatum, and amygdala of freely moving rats. researchgate.net
Direct Effects on Neuronal Activity and Circuitry
Modulation of Serotonergic Neuron Firing Rates
WAY-181187 directly influences the firing rates of serotonergic neurons. tocris.com Studies involving extracellular recordings in the dorsal raphe nucleus (DRN) of anesthetized rats, a key area for 5-HT neurons, have shown that WAY-181187 causes a dose-dependent increase in the firing rate of these neurons. researchgate.netacs.orgnih.gov This effect suggests a positive feedback control mechanism mediated by 5-HT6 receptors on 5-HT neurons. researchgate.netacs.orgsci-hub.se The excitatory effect of WAY-181187 on 5-HT neuron firing was observed to be reversible, as it could counteract the decrease in firing rate induced by a 5-HT6 receptor antagonist. researchgate.netacs.org
Impact on Basal Amino Acid Levels
In vivo studies have shown that while WAY-181187 can significantly increase extracellular GABA concentrations in various brain regions, it does not appear to alter the basal levels of several other amino acids, including glutamate. nih.govmedchemexpress.commedkoo.com Specifically, in the rat frontal cortex, dorsal hippocampus, striatum, and amygdala, acute administration of WAY-181187 led to robust elevations in extracellular GABA without producing similar effects on glutamate concentrations. nih.govwikipedia.org In vitro experiments using hippocampal slices further confirmed that WAY-181187 did not alter basal amino acid levels. ncats.ioncats.io
Role in Primary Cilia-Mediated Signaling
Localization of 5-HT6 Receptors to Primary Cilia in Neurons
The 5-HT6 receptor is uniquely localized almost exclusively to the primary cilia of neurons in the brain. nih.govnih.govmdpi.com This localization is a key feature of its function and is observed in various brain regions, including the striatum. nih.govnih.gov The 5-HT6 receptor is the only serotonin receptor subtype known to be predominantly located in the primary cilium of neurons and astrocytes. mdpi.com This specific subcellular addressing to the primary cilium occurs in both embryonic development and adulthood. mdpi.com The fidelity of this ciliary localization can be influenced by the level of receptor expression; overexpression can lead to some non-ciliary (ectopic) localization. nih.govresearchgate.net The trafficking of the 5-HT6 receptor to primary cilia is a complex process, with specific sequences within the receptor, such as in the third cytoplasmic loop, playing a crucial role. nih.govnih.govgrantome.com
Axo-Ciliary Synapse Modulation
Recent discoveries in neuroscience have identified a novel type of chemical synapse between serotonergic axons and the primary cilia of neurons, termed the "axo-ciliary synapse". researchgate.netnih.govjanelia.org These specialized structures have been observed between brainstem serotonergic axons and the primary cilia of pyramidal neurons in the CA1 region of the hippocampus. researchgate.netnih.gov Primary cilia are microtubule-based, antenna-like organelles that protrude from the cell body and were once considered vestigial. janelia.org However, they are now recognized as crucial signaling hubs. janelia.orgnih.gov
The primary cilia of these hippocampal neurons are notably enriched with 5-HT6 receptors. researchgate.netnih.gov This specific localization positions them to receive direct serotonergic input. Through optogenetic and chemogenetic stimulation, researchers have demonstrated that serotonergic axons release the neurotransmitter serotonin directly onto these cilia. researchgate.netnih.gov
As a selective 5-HT6 receptor agonist, WAY-181187 directly mimics the action of serotonin at this unique synapse. nih.govxenbase.org By binding to and activating the ciliary 5-HT6 receptors, WAY-181187 initiates a distinct signaling cascade within the primary cilium, effectively modulating the flow of information across the axo-ciliary synapse. nih.govnih.gov This provides a direct pathway for serotonergic signals to be transduced from the extracellular space into the cell, bypassing the more conventional dendritic synapses for this specific signaling function. researchgate.netjanelia.org
Cilia-Dependent Epigenetic Regulation (e.g., Histone Acetylation of H4K5)
The activation of ciliary 5-HT6 receptors by agonists like WAY-181187 leads to profound changes within the neuron, extending all the way to the nucleus and influencing the cell's epigenetic state. nih.gov This signaling pathway is distinct from the canonical 5-HT6 receptor signaling which involves the activation of adenylyl cyclase. caymanchem.comnih.gov Instead, stimulation of ciliary 5-HT6 receptors activates a non-canonical Gαq/11-RhoA pathway within the cilium. nih.gov
This cilia-initiated cascade has direct consequences for chromatin architecture, which is the packaging of DNA within the nucleus. nih.gov The Gαq/11-RhoA pathway modulates the state of nuclear actin and, crucially, leads to an increase in the acetylation of histones. nih.govjanelia.org Histone acetylation is a key epigenetic modification where acetyl groups are added to lysine (B10760008) residues on histone proteins, around which DNA is wound. researchgate.netplos.org This modification typically neutralizes the positive charge of the lysine, loosening the chromatin structure and making the DNA more accessible to transcription factors, thereby promoting gene expression. researchgate.netscientificarchives.com
Interactive Table 2: WAY-181187-Mediated Ciliary Signaling Pathway
| Step | Component / Process | Function | Reference |
| 1. Activation | WAY-181187 binds to ciliary 5-HT6 receptors. | Initiates the signaling cascade. | nih.govnih.gov |
| 2. Transduction | Activation of a non-canonical Gαq/11-RhoA pathway. | Relays the signal from the receptor into the cell. | nih.gov |
| 3. Nuclear Effect | Modulation of nuclear actin. | Influences nuclear structure and function. | nih.govjanelia.org |
| 4. Epigenetic Change | Increased Histone Acetylation (H4K5ac). | Loosens chromatin structure. | nih.gov |
| 5. Outcome | Increased chromatin accessibility. | Alters the transcriptional potential of the neuron. | nih.govjanelia.org |
Preclinical Neuropharmacological Investigations in Model Systems
In Vitro Pharmacological Studies
In vitro studies have been crucial in elucidating the cellular and molecular effects of WAY-181187, particularly within the hippocampus and cultured neuronal systems.
In studies using rat hippocampal slice preparations, WAY-181187 demonstrated a modulatory role on neurotransmitter release. ncats.ionih.gov Specifically, activation of the 5-HT6 receptor by WAY-181187 was found to attenuate the stimulated release of glutamate (B1630785). nih.gov In one experimental setup, treatment with sodium azide (B81097) (10 mM) significantly increased glutamate release. ncats.io Pretreatment with WAY-181187 dose-dependently attenuated this sodium azide-stimulated increase in glutamate levels, without affecting basal amino acid levels. ncats.io Similar attenuation of stimulated glutamate release was observed following treatment with high potassium chloride (KCl). nih.gov
Effect of WAY-181187 on Sodium Azide-Stimulated Glutamate Release in Hippocampal Slices
| WAY-181187 Concentration | Effect on Stimulated Glutamate Release | Significance (p-value vs. Sodium Azide alone) |
|---|---|---|
| 0.1 µM | Attenuation | p = 0.1032 ncats.io |
| 0.3 µM | Significant Attenuation | p = 0.0001 ncats.io |
| 1 µM | Significant Attenuation | p = 0.0492 ncats.io |
| 3 µM | Significant Attenuation | p = 0.0001 ncats.io |
| 10 µM | Significant Attenuation | p = 0.0001 ncats.io |
Investigations using cultured neuronal cells have further characterized the effects of WAY-181187. In cultured hippocampal neurons, WAY-181187 has been used as a specific 5-HT6 receptor agonist to study ciliary signaling. nih.gov One study demonstrated that application of WAY-181187 to cultured mouse hippocampal neurons led to a significant increase in the acetylation of histone H4 at lysine (B10760008) 5 (H4K5ac), suggesting a link between 5-HT6 receptor signaling and chromatin modification. nih.gov In co-cultures of hippocampal neurons and serotonergic neurons from the raphe nuclei, it was shown that firing serotonergic axons release serotonin (B10506) onto hippocampal neuronal cilia, a process that can be mimicked by the application of WAY-181187. nih.gov
Another study on cultured rat dorsal root ganglion (DRG) neurons identified WAY-181187 as one of the few promising ligands, alongside 8-OH-DPAT, to activate neurons that displayed sustained responses to 5-HT. nih.gov
Assessment in Hippocampal Slice Preparations
In Vivo Animal Model Studies
In vivo studies in rodent models have been instrumental in characterizing the behavioral effects of WAY-181187, particularly its influence on affective and compulsive-like behaviors.
WAY-181187 has demonstrated both antidepressant-like and anxiolytic-like properties in various animal models. ncats.ionih.govmedchemexpress.eu
The antidepressant-like potential of WAY-181187 has been evaluated using the rat forced swim test (FST), a standard model for predicting antidepressant activity. nih.govnih.gov In this test, WAY-181187 produced antidepressant-like effects by significantly decreasing the time spent immobile and increasing swimming behavior. nih.govnih.gov The effects were comparable to those observed with the selective serotonin reuptake inhibitor (SSRI) fluoxetine. nih.gov One study found that a 17-mg/kg dose significantly reduced immobility and increased swimming, while climbing behavior was unaffected. nih.gov Combined administration of WAY-181187 with the antipsychotic drug haloperidol (B65202) also produced antidepressant-like effects in the FST after both single and chronic administration. nih.govresearchgate.net
Effects of WAY-181187 in the Rat Forced Swim Test
| Behavioral Parameter | Effect of WAY-181187 | Source |
|---|---|---|
| Immobility Time | Decreased | nih.govnih.govnih.gov |
| Swimming Behavior | Increased | nih.govnih.gov |
| Climbing Behavior | No significant change | nih.govnih.gov |
WAY-181187 has shown anxiolytic-like activity in several rodent models of anxiety. ncats.ionih.govmedchemexpress.eu In the defensive burying (DB) test in rats, WAY-181187 decreased the duration of burying behavior, which is indicative of an anxiolytic effect. nih.govnih.gov However, its assessment in the novelty-induced hypophagia (NIH) test was confounded by its effects on home cage feeding behavior. nih.govnih.gov
In the schedule-induced polydipsia model, which is considered a model of obsessive-compulsive disorder (OCD), acute administration of WAY-181187 dose-dependently decreased adjunctive drinking behavior, suggesting a potential role in modulating compulsive-like behaviors. nih.gov Furthermore, studies combining WAY-181187 with antipsychotics found that the combination with haloperidol produced anxiolytic-like effects. nih.govresearchgate.net Similarly, when combined with risperidone (B510), an anxiolytic-like effect was observed. nih.govresearchgate.net
Modulation of Affective and Compulsive-Like Behaviors
Effects on Compulsive-Like Behaviors (e.g., Schedule-Induced Polydipsia)
The selective 5-HT6 receptor agonist, WAY-181187, has been investigated for its potential to modulate compulsive-like behaviors in preclinical models. One such model is schedule-induced polydipsia (SIP), an adjunctive behavior paradigm in rats that is considered to have relevance to obsessive-compulsive disorder (OCD). nih.govcaymanchem.com In this model, acute oral administration of WAY-181187 was shown to dose-dependently decrease the excessive drinking behavior. nih.gov This reduction in adjunctive drinking suggests a potential role for 5-HT6 receptor agonism in mitigating compulsive behaviors. nih.govresearchgate.net The anxiolytic-like effects of WAY-181187, as observed in other behavioral tests such as the defensive burying test and novelty-induced hypophagia, may contribute to its efficacy in the SIP model. researchgate.netcaymanchem.com The increase in striatal GABAergic activity following WAY-181187 administration is a proposed mechanism underlying the reduction of compulsive drinking in the polydipsia model. researchgate.net
Table 1: Effect of WAY-181187 on Schedule-Induced Polydipsia in Rats
| Model | Effect of WAY-181187 | Proposed Mechanism | Reference |
| Schedule-Induced Polydipsia (SIP) | Dose-dependent decrease in adjunctive drinking behavior. | Increase in striatal GABAergic activity. | nih.govresearchgate.net |
| Defensive Burying Test | Reduction in the duration of defensive burying. | Anxiolytic-like activity. | caymanchem.com |
| Novelty-Induced Hypophagia | Reduction in novelty-induced hypophagia without affecting normal food intake. | Anxiolytic-like activity. | researchgate.net |
Regulation of Sleep and Wakefulness Profiles
WAY-181187, as a selective 5-HT6 receptor agonist, has demonstrated the ability to modify sleep and wakefulness profiles. tocris.com Studies involving direct injections of WAY-181187 into the dorsal raphe nucleus of rats have shown alterations in sleep architecture. tocris.com Systemic administration of a similar 5-HT6 receptor agonist, WAY-208466, during the light phase of the light-dark cycle resulted in a significant increase in wakefulness (W) and a reduction in both slow-wave sleep (SWS) and REM sleep (REMS), as well as the number of REMS periods. researchgate.net The effects of WAY-208466 on wakefulness, SWS, and REMS were preventable by pretreatment with a selective 5-HT6 receptor antagonist. researchgate.net Furthermore, direct infusion of WAY-208466 into several brain regions, including the dorsal raphe nucleus, locus coeruleus, basal forebrain, and laterodorsal tegmental nucleus, specifically suppressed REMS without significantly affecting W or SWS. researchgate.net This suppression of REMS was consistently linked to a reduction in the number of REMS periods. researchgate.net The wake-promoting effect of 5-HT6 agonists may involve hypothalamic targets. nih.gov
Interactions with Other Neuropsychotropic Agents
Co-administration with Antipsychotic Medications in Rodent Models
The interaction of WAY-181187 with antipsychotic medications has been explored in rodent models to assess potential therapeutic benefits for comorbid symptoms in schizophrenia, such as depression and anxiety. mdpi.comresearchgate.net Studies have investigated the effects of both acute and chronic (21-day) co-administration of WAY-181187 with the typical antipsychotic haloperidol and the atypical antipsychotic risperidone. tandfonline.comnih.gov
The combination of WAY-181187 and haloperidol, administered both acutely and chronically, resulted in antidepressant- and anxiolytic-like activities in rats. researchgate.netresearchgate.net This combination was noted for providing significant benefits, including a reduction in depressive-like and anxiety-like behaviors. mdpi.comresearchgate.net Specifically, the co-administration of haloperidol with WAY-181187 led to a significant decrease in the total distance covered by rats in an exploratory activity test compared to both vehicle-treated and haloperidol-treated groups. nih.gov
In contrast, the combination of WAY-181187 with risperidone did not produce the same breadth of effects. While the administration of a 5-HT6 receptor antagonist with risperidone showed anxiolytic-like activity, the combination with the agonist WAY-181187 did not consistently yield the same outcome. researchgate.net
Table 2: Behavioral Effects of Co-administering WAY-181187 with Antipsychotics in Rats
| Antipsychotic | Administration | Behavioral Outcome | Reference |
| Haloperidol | Acute & Chronic | Antidepressant- and anxiolytic-like activities. | researchgate.netresearchgate.net |
| Haloperidol | Acute | Decreased total distance in exploratory activity test. | nih.gov |
| Risperidone | Acute & Chronic | Did not consistently produce anxiolytic-like effects. | researchgate.net |
Effects on Brain-Derived Neurotrophic Factor (BDNF) Expression and Protein Levels
The influence of WAY-181187 on brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity, has been a subject of investigation, particularly in the context of its interaction with antipsychotic drugs. tandfonline.combiosensis.com
Chronic administration of WAY-181187 alone has been shown to significantly increase the protein level of BDNF in the rat hippocampus, although no significant changes in hippocampal BDNF gene expression were observed. tandfonline.com However, when co-administered with haloperidol, WAY-181187 did not significantly affect the level of BDNF protein in the hippocampus but did lead to a significant repression of the BDNF gene compared to both control and haloperidol-treated groups. tandfonline.com
In the prefrontal cortex, the combination of WAY-181187 with risperidone resulted in an elevation of the BDNF protein level and a potentiation of its gene expression. tandfonline.comresearchgate.net In contrast, WAY-181187 administered with haloperidol did not produce changes in the BDNF level. researchgate.net
Studies have also shown that both acute and chronic administration of WAY-181187 can prevent memory impairments and alterations in BDNF signaling induced by the NMDA receptor antagonist MK-801 in rats. nih.gov In these studies, WAY-181187 was found to be more potent than a 5-HT6 receptor antagonist in increasing hippocampal BDNF protein expression and alleviating the MK-801-induced inhibition of BDNF signaling pathways. nih.gov Furthermore, in a model of traumatic brain injury, administration of WAY-181187 was found to upregulate BDNF expression in the medial prefrontal cortex and hippocampus, which was associated with an alleviation of cognitive dysfunction. nih.gov
Investigation in Developmental Neurological Models
Impact on Enteric Nervous System Development and Function in Amphibian Models
The enteric nervous system (ENS) is a complex network of neurons and glia within the gastrointestinal tract that originates from the neural crest during embryonic development. nih.govnih.gov Amphibian models, such as the frog Xenopus, have emerged as valuable tools for studying ENS development and function due to their external development and genetic tractability. escholarship.orgista.ac.at The development of the nervous system in amphibians shares fundamental similarities with mammals.
In Xenopus, enteric neurons can be identified by the expression of specific markers, and the gut contains various neurotransmitters, including serotonin (5-HT), which appears during metamorphosis. escholarship.org The role of specific serotonin receptor subtypes, such as the 5-HT6 receptor, in the intricate processes of ENS development, including the migration, proliferation, and differentiation of enteric neural crest-derived cells, is an area of ongoing research. nih.gov While direct studies on the impact of WAY-181187 on ENS development in amphibian models are not yet detailed in the provided search results, the established presence of serotonergic systems in the developing amphibian gut suggests that pharmacological modulation with agents like WAY-181187 could provide insights into the role of 5-HT6 receptors in this process.
Gut Motility Modulation in Developmental Models
Research into the effects of WAY-181187 on gastrointestinal function has explored its potential in developmental models of gut dysmotility. biorxiv.org In studies using a Dyrk1a inhibition model in mature tadpoles to investigate gut dysfunction associated with certain neurodevelopmental conditions, WAY-181187 demonstrated a capacity to modulate gut motility. biorxiv.org Dyrk1a is a gene implicated in some forms of autism spectrum disorder (ASD), and its disruption can lead to gastrointestinal issues. biorxiv.org
In one such developmental model, inhibition of Dyrk1a resulted in a phenotype of decreased gut motility. biorxiv.org Acute exposure to WAY-181187, a serotonin receptor 6 (5-HTR6) agonist, was shown to rescue this decreased motility phenotype. biorxiv.org The treatment restored excretion in the Dyrk1a inhibitor-treated animals to levels comparable to those of the control group. biorxiv.org These findings suggest that the 5-HT6 receptor is a viable pathway for modulating gut function and that agonists like WAY-181187 may ameliorate gut dysfunction in specific developmental contexts. biorxiv.org This work points to atypical development of enteric neurons as a potential cause of gastrointestinal dysmotility and highlights serotonin signaling as a key therapeutic pathway. biorxiv.org
| Model System | Condition | Compound Administered | Observed Effect | Reference |
|---|---|---|---|---|
| Mature Tadpoles (Dyrk1a inhibition model) | Induced Gut Dysmotility | WAY-181187 | Rescued decreased motility, restoring excretion to control levels | biorxiv.org |
| Mature Tadpoles (Dyrk1a inhibition model) | Induced Gut Dysmotility | Escitalopram (SSRI) | Rescued decreased motility, restoring excretion to control levels | biorxiv.org |
Neurochemical Tolerance to Repeated Administration
The potential for neurochemical tolerance to develop following repeated administration of 5-HT6 receptor agonists has been a subject of preclinical investigation. nih.govresearchgate.net Tolerance, a state where the response to a drug diminishes with repeated use, can limit the long-term therapeutic efficacy of a compound. libretexts.org Studies have specifically examined whether the neurochemical effects of 5-HT6 receptor stimulation are maintained over time. nih.govresearchgate.net
While direct studies on the chronic administration of WAY-181187 are not detailed in the provided sources, research on the closely related 5-HT6 receptor agonist, WAY-208466, offers relevant insights. nih.goven-journal.orgnih.gov In studies involving rats, acute administration of WAY-181187 was found to significantly increase extracellular concentrations of the neurotransmitter GABA in brain regions such as the frontal cortex, dorsal hippocampus, striatum, and amygdala. nih.govwikipedia.orgnih.gov To investigate tolerance, the effects of chronic administration were tested using WAY-208466. nih.govresearchgate.net Following a 14-day period of administration, WAY-208466 continued to produce a preferential elevation of cortical GABA levels. nih.govresearchgate.net This key finding indicates that neurochemical tolerance does not develop to the GABA-releasing effects of repeated 5-HT6 receptor stimulation. nih.govresearchgate.neten-journal.orgnih.gov The sustained elevation of GABA following chronic treatment suggests that the therapeutic potential of 5-HT6 agonists may not be compromised by tolerance mechanisms in the GABAergic system. en-journal.orgnih.gov
| Compound | Administration Schedule | Brain Region | Key Neurochemical Finding | Indication of Tolerance | Reference |
|---|---|---|---|---|---|
| WAY-181187 | Acute | Frontal Cortex, Hippocampus, Striatum, Amygdala | Significant increase in extracellular GABA levels | N/A (Acute Study) | nih.gov |
| WAY-208466 | Acute & Chronic (14 days) | Frontal Cortex | Preferential elevation of cortical GABA levels maintained with chronic administration | No | nih.govresearchgate.neten-journal.orgnih.gov |
Structure Activity Relationship Sar and Ligand Design Principles
Chemical Scaffolding and Core Structure Analysis (e.g., Arylsulfonyltryptamines, Indole (B1671886) Analogs)
The arylsulfonyltryptamine framework has served as a foundational scaffold in the development of 5-HT6 receptor ligands. nih.govnih.govacs.org Early research identified arylsulfonyl analogs of various structures, including tryptamines, as selective 5-HT6 receptor antagonists. nih.govnih.gov However, it became evident that neither the "arylsulfonyl" nor the "tryptamine" portion is strictly essential for binding or antagonist activity, and some derivatives within this class can even act as agonists. nih.govnih.govresearchgate.net
Indole analogs, structurally related to the tryptamine (B22526) core, have also been widely explored. nih.govtandfonline.comtandfonline.comnih.gov The indole nucleus itself is a key component in many 5-HT6 receptor ligands. unc.edu Investigations have addressed the necessity of the indole nitrogen atom for binding, with studies on indene (B144670) analogs (lacking the indolic N1 nitrogen) indicating that its presence is not an absolute prerequisite for binding, although it can influence affinity. unc.edu Conformationally restricted indole derivatives have also been synthesized and evaluated to understand the preferred binding conformations at the receptor. tandfonline.comtandfonline.com
WAY 181187 itself features an indole core substituted at the N1 position with a (6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl group and an ethylamine (B1201723) chain at the C3 position, characteristic of the tryptamine structure. tocris.comnih.govcalpaclab.com
Positional and Substituent Effects on 5-HT6 Receptor Binding and Efficacy
The position and nature of substituents on the core structure significantly impact 5-HT6 receptor binding affinity and efficacy. For arylsulfonyltryptamines, modifications at various positions of both the indole ring and the arylsulfonyl group have been investigated. researchgate.net For instance, the introduction of a benzenesulfonyl group at the N1 position of the indole has been shown to enhance affinity. researchgate.net However, the effect of N1 modifications can depend on other substituents present in the molecule. researchgate.net
Studies on indole analogs have revealed the importance of substituents at the indole N1, 2, and 5 positions, which can influence not only affinity but also intrinsic activity, leading to compounds with antagonist, partial agonist, or full agonist properties. nih.gov For example, an unsubstituted indole N1, an alkyl group at the 2-position (like methyl), and halogen substituents at the 5-position (fluoro, chloro, or bromo) were found to be important for potent 5-HT6 receptor agonist properties in certain indole series. nih.gov Conversely, introducing a benzenesulfonyl group at the N1 position in one series of indole agonists switched the compound to an antagonist. nih.gov
WAY 181187, with its specific substitution pattern including the chloro group on the imidazothiazole ring and the sulfonyl linkage to the indole nitrogen, exemplifies how specific substituents contribute to high affinity and agonist activity at the 5-HT6 receptor. tocris.comrndsystems.com
Insights from Computational and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational methods, including molecular modeling and QSAR studies, have played a role in understanding the interaction of ligands with the 5-HT6 receptor and guiding the design of new compounds. acs.orgnih.gov Molecular modeling has been used to predict the binding conformation of ligands and to compare the overlay of different structural classes that bind to the receptor. acs.org These studies can provide insights into the spatial requirements and potential interaction points within the receptor binding site.
QSAR studies aim to establish mathematical relationships between the structural or physicochemical properties of compounds and their biological activity. nih.gov By analyzing a series of related compounds and their binding data, QSAR models can identify key molecular descriptors that are important for 5-HT6 receptor affinity and efficacy. While specific QSAR studies focused solely on WAY 181187 were not detailed in the provided results, QSAR is a general approach applied in SAR investigations of various chemical series targeting the 5-HT6 receptor. nih.gov
Strategic Development of Arylsulfonyltryptamine Analogs
The strategic development of arylsulfonyltryptamine analogs has involved systematic structural modifications to optimize their pharmacological properties. This includes exploring different substituents on the aryl ring of the sulfonyl group, modifying the tryptamine portion, and introducing conformational constraints. tandfonline.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com
The discovery of WAY 181187, a potent and selective 5-HT6 receptor agonist, is an example of the successful outcome of such strategic development efforts. rndsystems.comnih.govunc.edu It bears an arylsulfonyl group at the indole 1-position, similar to some previously studied compounds, and exhibits high affinity and agonist activity. tocris.comrndsystems.comnih.govunc.edu The development process often involves synthesizing a series of analogs with planned variations to probe the SAR systematically, evaluate their binding affinity and functional activity in vitro, and select promising candidates for further preclinical evaluation. nih.govtandfonline.comtandfonline.com
Advanced Research Methodologies for Studying Way 181187 Oxalate
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptor. researchgate.net In these assays, a radioactively labeled ligand is used to quantify its binding to a receptor preparation, which can be derived from cultured cells or tissue homogenates. researchgate.net For WAY-181187, these assays have been crucial in establishing its primary pharmacological characteristics.
Research findings indicate that WAY-181187 is a high-affinity 5-HT₆ receptor agonist. nih.gov Studies using membranes from cells expressing the human 5-HT₆ receptor have demonstrated that WAY-181187 binds with a high affinity, characterized by a Kᵢ value of 2.2 nM. nih.govnih.gov The Kᵢ value represents the concentration of the competing ligand (in this case, WAY-181187) that binds to half of the receptors in the absence of the radioligand at equilibrium. Furthermore, these assays have established the selectivity of WAY-181187, showing it has over 60-fold greater selectivity for the 5-HT₆ receptor compared to other serotonin (B10506) receptors and various monoamine transporters.
| Receptor Target | Binding Affinity (Kᵢ) | Selectivity |
|---|---|---|
| Human 5-HT₆ Receptor | 2.2 nM nih.govnih.gov | >60-fold vs. other 5-HT and monoamine receptors |
In Vitro Functional Assays (e.g., cAMP accumulation, ERK phosphorylation)
Following receptor binding, in vitro functional assays are employed to determine a compound's efficacy—its ability to produce a biological response. The 5-HT₆ receptor is known to be coupled to the Gs alpha subunit, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). ed.ac.uk Therefore, cAMP accumulation assays are a primary method for assessing the functional activity of 5-HT₆ receptor agonists.
WAY-181187 has been profiled as a full agonist at the human 5-HT₆ receptor. nih.gov Functional assays measuring cAMP accumulation have determined its efficacy, showing an EC₅₀ value of 6.6 nM with a maximal effect (Eₘₐₓ) of 93% relative to the endogenous agonist, serotonin. nih.gov The EC₅₀ value is the concentration that provokes a response halfway between the baseline and maximum response.
Beyond cAMP, other signaling pathways are investigated. Studies have shown that 5-HT₆ receptor activation by WAY-181187 also recruits and activates the mTOR signaling pathway. researchgate.netembopress.org This was demonstrated in studies using Western blot analysis, which showed that administration of WAY-181187 to mice increased the phosphorylation of mTOR and its downstream target, the ribosomal protein S6, in the prefrontal cortex. researchgate.netembopress.org This effect was blocked by the mTOR inhibitor rapamycin, confirming the pathway's involvement. researchgate.netembopress.org Activation of the extracellular signal-regulated kinase (ERK) is also a known consequence of this pathway. embopress.orgdcchemicals.com
| Assay Type | Parameter | Value | Signaling Pathway |
|---|---|---|---|
| cAMP Accumulation | EC₅₀ | 6.6 nM nih.gov | Gs/Adenylyl Cyclase |
| cAMP Accumulation | Eₘₐₓ | 93% nih.gov | Gs/Adenylyl Cyclase |
| Western Blot | Increased Phosphorylation researchgate.netembopress.org | mTOR/ERK |
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a technique used to monitor the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. mdpi.com A probe with a semi-permeable membrane is implanted, allowing for the collection of neurochemicals for analysis. mdpi.com This methodology has provided significant insights into the neurochemical signature of WAY-181187.
Studies in rats have shown that WAY-181187 administration leads to distinct changes in neurotransmitter levels. nih.gov It significantly increases extracellular concentrations of the inhibitory neurotransmitter GABA in several brain regions, including the frontal cortex, dorsal hippocampus, striatum, and amygdala. nih.gov In contrast, it does not alter the levels of glutamate (B1630785) or norepinephrine (B1679862) in the frontal cortex but does produce modest decreases in dopamine (B1211576) and serotonin levels in the same region. nih.gov The compound had no effect on GABA levels in the nucleus accumbens or thalamus. nih.gov The observed neurochemical effects in the frontal cortex were blocked by pretreatment with the 5-HT₆ antagonist SB-271046, confirming that these actions are mediated by the 5-HT₆ receptor. nih.gov
| Brain Region | GABA | Glutamate | Norepinephrine | Dopamine | Serotonin (5-HT) |
|---|---|---|---|---|---|
| Frontal Cortex | ▲ | ↔ | ↔ | ▼ | ▼ |
| Dorsal Hippocampus | ▲ | ↔ | ↔ | ↔ | ↔ |
| Striatum | ▲ | ↔ | ↔ | ↔ | ↔ |
| Amygdala | ▲ | ↔ | ↔ | ↔ | ↔ |
| Nucleus Accumbens | ↔ | N/A | N/A | N/A | N/A |
| Thalamus | ↔ | N/A | N/A | N/A | N/A |
| Key: ▲ Increase, ▼ Decrease, ↔ No Change, N/A Not Assessed. |
Electrophysiological Techniques (e.g., Single-Unit Recording, Patch-Clamp)
Electrophysiological techniques measure the electrical properties of neurons, providing direct evidence of a drug's effect on neuronal activity. embopress.org Single-unit recording measures the firing rate of individual neurons in vivo, while the patch-clamp technique allows for the study of ion channels and synaptic currents in brain slices in vitro. embopress.orgfrontiersin.orgxenbase.org
In vivo extracellular single-unit recordings in anesthetized rats have demonstrated that WAY-181187 causes a dose-dependent increase in the firing rate of 5-HT neurons in the dorsal raphe nucleus (DRN). sci-hub.se Another in vivo study showed that systemic application of WAY-181187 induced a dose-dependent inhibition of dopaminergic neurons in the ventral tegmental area (VTA). nih.gov
In vitro patch-clamp studies have further detailed the mechanisms. In hippocampal slice preparations, WAY-181187 was found to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal neurons, an effect blocked by a 5-HT₆ antagonist. researchgate.neten-journal.org This indicates an enhancement of GABAergic input onto these neurons. Additionally, whole-cell patch-clamp recordings have shown that 5-HT₆ receptor activation by WAY-181187 inhibits corticostriatal glutamatergic transmission. en-journal.org In a rat model of epilepsy, patch-clamp analysis revealed that WAY-181187 decreased the magnitude of M-currents in hippocampal pyramidal neurons. frontiersin.org
Behavioral Pharmacology Paradigms in Rodents and Amphibians
Behavioral pharmacology uses animal models to study the effects of compounds on behavior, which can be predictive of therapeutic potential. mobt3ath.com WAY-181187 has been evaluated in various paradigms in both rodents and amphibians.
In rodent models, WAY-181187 has shown effects relevant to anxiety and cognition. In the rat schedule-induced polydipsia model, which is used to screen for anxiolytic and anti-compulsive activity, WAY-181187 dose-dependently decreased adjunctive drinking behavior. nih.gov It has also demonstrated antidepressant-like effects in the rat forced swim test. en-journal.org Furthermore, treatment with WAY-181187 was found to facilitate extra-dimensional attentional set-shifting in rats, a task dependent on the prefrontal cortex that measures cognitive flexibility. nih.gov
Research in amphibians has provided unique insights. In a Xenopus tropicalis model where gut dysmotility was induced by inhibiting the Dyrk1a gene (an autism-spectrum disorder-associated gene), acute treatment with WAY-181187 was able to partially rescue the motility deficit. xenbase.orgnih.gov
High-Resolution Imaging Techniques (e.g., Confocal Microscopy, Focused Ion Beam-Scanning Electron Microscopy)
High-resolution imaging techniques provide detailed visualization of cellular and subcellular structures, allowing researchers to see where target receptors are located and how they might be affected by drug treatment.
Confocal microscopy, which provides high-resolution optical images with depth selectivity, has been used to study the distribution of the 5-HT₆ receptor. researchgate.net One study used immunofluorescence with confocal microscopy to show that in the human striatum, the 5-HT₆ receptor protein co-localizes with parvalbumin (a marker for a specific subpopulation of GABAergic interneurons) but not with GFAP (a marker for astrocytes). researchgate.net This indicates that the receptor is expressed on neurons rather than glial cells in this region, providing a structural basis for the neurochemical and electrophysiological effects of agonists like WAY-181187. researchgate.net
Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is an even more advanced technique that combines a high-current ion beam to mill away material with nanometer precision and an electron beam to image the newly exposed surface. cern.chcnr.itnih.gov This allows for the 3D reconstruction of tissues, cells, and even intracellular organelles at extremely high resolution. nih.gov While no studies have been published that specifically use FIB-SEM to investigate WAY-181187, this methodology holds the potential to provide unprecedented insights into how 5-HT₆ receptor activation might alter the ultrastructure of synapses, dendritic spines, or the localization of the receptor itself on the cell membrane.
Genetic Manipulation Approaches in Preclinical Models (e.g., CRISPR Gene Editing)
Genetic manipulation in preclinical models, such as creating knockout animals that lack a specific gene, is a powerful tool for validating a drug's mechanism of action. The development of CRISPR/Cas9 gene-editing technology has revolutionized this field. news-medical.net
Studies involving 5-HT₆ receptor (HTR6) knockout mice have been instrumental in understanding the receptor's function. These mice display behavioral abnormalities related to anxiety, providing a genetic baseline to compare with the pharmacological effects of ligands like WAY-181187. tocris.com For instance, virally-mediated overexpression of 5-HT₆ receptors in the striatum of rats was shown to impair instrumental learning, an effect that could be rescued by a 5-HT₆ antagonist, demonstrating the receptor's role in specific cognitive processes. nih.gov
More recently, CRISPR has been used to create models that are then probed with pharmacological tools. In one study, CRISPR/Cas9 was used to disrupt autism-associated genes in Xenopus, leading to gut neuron migration defects. nih.gov The subsequent application of WAY-181187 to these genetically modified animals demonstrated that activating the 5-HT₆ signaling pathway could ameliorate the phenotype, linking the gene, the receptor pathway, and a functional outcome. nih.gov
Future Directions and Emerging Research Avenues
Comprehensive Elucidation of Regional Neurochemical Signatures
Future research will focus on creating a more detailed map of the neurochemical changes induced by WAY-181187 in various brain regions. Studies have already shown that WAY-181187 significantly increases extracellular levels of the inhibitory neurotransmitter GABA in the rat frontal cortex, dorsal hippocampus, striatum, and amygdala. nih.govwikipedia.org This effect is not uniform across the brain, as no similar changes were observed in the nucleus accumbens or thalamus. nih.gov Furthermore, WAY-181187 has been found to cause modest decreases in dopamine (B1211576) and serotonin (B10506) levels in the frontal cortex. nih.gov
A key area of future investigation will be to understand the downstream effects of this GABAergic modulation. For instance, the influence of WAY-181187 on catecholamines in the frontal cortex appears to be linked to local GABAergic systems, as the effect is diminished by a GABAA receptor antagonist. nih.gov Conversely, while it doesn't alter basal glutamate (B1630785) levels, WAY-181187 has been shown to attenuate stimulated glutamate release in hippocampal slice preparations. nih.gov A deeper understanding of these region-specific neurochemical signatures will be crucial for predicting both the therapeutic actions and potential side effects of WAY-181187 and other 5-HT6 receptor agonists.
| Brain Region | Effect on GABA | Effect on Glutamate | Effect on Dopamine | Effect on Serotonin | Effect on Norepinephrine (B1679862) |
|---|---|---|---|---|---|
| Frontal Cortex | Significant Increase | Attenuated Stimulated Release | Modest Decrease | Modest Decrease | No Alteration |
| Dorsal Hippocampus | Robust Elevation | No Significant Effect on Basal Levels | No Significant Effect | No Significant Effect | No Significant Effect |
| Striatum | Robust Elevation | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |
| Amygdala | Robust Elevation | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |
| Nucleus Accumbens | No Effect | Not Reported | Not Reported | Not Reported | Not Reported |
| Thalamus | No Effect | Not Reported | Not Reported | Not Reported | Not Reported |
In-Depth Analysis of Ciliary Signaling Pathways in Neuronal Contexts
A fascinating and rapidly developing area of research is the role of 5-HT6 receptors located on the primary cilia of neurons. These "cellular antennae" are emerging as critical signaling hubs. Recent studies have revealed the existence of axo-ciliary synapses, where serotonergic axons from the brainstem directly communicate with the primary cilia of hippocampal pyramidal neurons. nih.govresearchgate.net
WAY-181187 has been instrumental in probing the function of these ciliary 5-HT6 receptors. Research has shown that activation of these receptors by WAY-181187 can trigger a non-canonical Gαq/11-RhoA signaling pathway. nih.govresearchgate.net This, in turn, modulates nuclear actin and leads to increased histone acetylation and chromatin accessibility, suggesting a direct link between ciliary signaling and epigenetic regulation. nih.gov Future studies will likely use advanced imaging and molecular techniques to further dissect these pathways. For example, using cilia-specific fluorescent sensors, researchers can observe real-time changes in calcium and cAMP levels within the primary cilia upon application of WAY-181187. nih.govresearchgate.net This line of inquiry could reveal how ciliary signaling influences neuronal function and plasticity, potentially opening up new therapeutic avenues for a variety of neurological and psychiatric disorders.
Exploration of Novel Mechanisms beyond Classical Receptor Activation
While WAY-181187 is known as a potent 5-HT6 receptor agonist that stimulates cAMP production, there is growing evidence for its involvement in other signaling pathways. medchemexpress.comcaymanchem.com Research indicates that 5-HT6 receptors can engage the mTOR pathway, which is crucial for synaptic plasticity, learning, and memory. nih.govresearchgate.net Agonist stimulation of 5-HT6 receptors has been shown to enhance mTOR signaling. researchgate.net
Furthermore, the interaction of 5-HT6 receptors with other proteins, forming a complex "interactome," is a key area for future exploration. researchgate.net These interactions can modulate receptor localization, trafficking, and signaling, sometimes independently of the classical Gs protein coupling. nih.gov For example, the 5-HT6 receptor has been shown to activate Cdk5 signaling in an agonist-independent manner. researchgate.net A deeper understanding of these novel mechanisms will be critical for a complete picture of how WAY-181187 exerts its effects and for the development of more targeted therapies.
Development of Advanced Preclinical Models for Translational Research
The development of more sophisticated preclinical models is essential for translating basic research findings into clinical applications. While WAY-181187 has shown efficacy in rodent models of depression, anxiety, and obsessive-compulsive disorder, more complex models are needed to better predict human responses. wikipedia.orgnih.gov
Future research could utilize animal models with specific genetic modifications to study the role of 5-HT6 receptors in the context of neurodevelopmental disorders. For instance, studies in models of neurofibromatosis type 1 have shown that inverse agonists of the 5-HT6 receptor can improve cognitive deficits by reducing mTOR pathway activity. nih.govmdpi.com Additionally, computational models of cortical circuitry are being developed to simulate the effects of drugs like WAY-181187 on cognitive functions such as working memory. spandidos-publications.com These advanced models will be invaluable for understanding the complex interplay between 5-HT6 receptor activation, neural circuits, and behavior.
Identification of Biomarkers for Preclinical Efficacy
A significant challenge in drug development is the lack of reliable biomarkers to predict therapeutic efficacy. For 5-HT6 receptor agonists like WAY-181187, identifying such biomarkers is a key area for future research. One promising candidate is brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity. nih.gov Studies have shown that WAY-181187 can increase BDNF levels, which may contribute to its potential cognitive-enhancing and antidepressant-like effects. nih.govdovepress.com
Other potential biomarkers could include changes in gene expression, such as c-fos and Arc, which are markers of neuronal activity and have been shown to be increased by 5-HT6 receptor agonists in brain regions associated with learning and memory. frontiersin.org Furthermore, monitoring changes in specific signaling pathways, such as the phosphorylation of proteins like ERK and CREB, could provide a more immediate readout of drug activity. researchgate.net The identification of robust and easily measurable biomarkers will be crucial for optimizing the development and clinical use of WAY-181187 and similar compounds.
Synthesis and Evaluation of Next-Generation 5-HT6 Receptor Agonists
The knowledge gained from studying WAY-181187 is fueling the development of a new generation of 5-HT6 receptor agonists with improved pharmacological profiles. The goal is to synthesize compounds with even greater selectivity, as well as varying degrees of efficacy, such as partial agonists, which may offer a better balance of therapeutic effects and side effects. nih.gov
Medicinal chemistry efforts are focused on designing novel chemical scaffolds that can lead to ligands with unique properties. nih.gov These efforts are guided by an increasing understanding of the structural requirements of the 5-HT6 receptor. nih.gov The development of new ligands will not only provide potential new drug candidates but will also serve as valuable research tools to further probe the complex biology of the 5-HT6 receptor.
Q & A
Q. What are the primary pharmacological targets of WAY 181187 oxalate, and how are they experimentally validated?
this compound is a selective 5-HT6 receptor agonist with a Ki of 2.2 nM. Target validation typically involves competitive binding assays against serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) to confirm selectivity. Functional assays, such as measuring cAMP production (since 5-HT6 receptors are Gs-coupled), further validate receptor activity. Cross-reactivity studies with other GPCRs ensure specificity .
Q. What standard in vivo models are used to assess the cognitive effects of this compound?
Rodent models, such as the Morris water maze or novel object recognition tests, are commonly employed. These evaluate spatial memory and learning. Electrophysiological techniques (e.g., hippocampal slice recordings) measure long-term potentiation (LTP), a cellular correlate of memory. Dose-dependent effects are tested against 5-HT6 antagonists (e.g., SB 271046) to confirm receptor-mediated mechanisms .
Q. How is receptor selectivity confirmed when studying this compound’s effects on neurotransmitter systems?
Selectivity is validated using:
- Binding affinity assays : Compare Ki values across receptor subtypes.
- Neurochemical profiling : Measure neurotransmitter release (e.g., GABA, glutamate, dopamine) in brain regions like the prefrontal cortex and hippocampus.
- Antagonist co-administration : Blockade of effects by 5-HT6 antagonists (e.g., SB 399885) confirms target specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effects of this compound on neurotransmitter release?
Discrepancies (e.g., increased GABA vs. reduced glutamate release) may arise from regional receptor distribution or experimental protocols. Systematic approaches include:
- Tissue-specific analysis : Compare neurotransmitter levels across brain regions (e.g., striatum vs. amygdala).
- Dose-response curves : Identify threshold concentrations for divergent effects.
- Temporal monitoring : Track dynamic changes using microdialysis over extended periods .
Q. What methodological considerations are critical for designing reproducible dose-response studies with this compound?
Key factors include:
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration.
- Vehicle controls : Use appropriate solvents (e.g., saline with ≤1% DMSO) to avoid confounding effects.
- Blinded administration : Minimize bias in behavioral or electrophysiological assessments.
- Replication : Include independent cohorts to verify dose-dependent trends .
Q. How should researchers analyze this compound’s dual effects on long-term potentiation (LTP) in the hippocampus?
LTP outcomes vary by subregion (e.g., CA1 vs. dentate gyrus). To address this:
- Regional electrophysiology : Use field potential recordings in isolated hippocampal slices.
- Receptor localization : Combine immunohistochemistry with functional assays to map 5-HT6 receptor density.
- Second-messenger analysis : Measure cAMP/PKA/CREB pathway activation to link receptor activity to LTP modulation .
Q. What statistical approaches are recommended for analyzing this compound’s impact on behavioral and neurochemical data?
- Mixed-effects models : Account for within-subject variability in longitudinal studies.
- Post-hoc corrections : Apply Bonferroni or Tukey tests for multiple comparisons.
- Meta-analysis : Aggregate data across studies to identify consistent trends, especially when resolving contradictory findings .
Q. How can mechanistic studies clarify the role of 5-HT6 receptors in this compound’s pro-cognitive vs. impairing effects?
- Conditional knockout models : Use Cre-lox systems to delete 5-HT6 receptors in specific neuron populations (e.g., GABAergic vs. glutamatergic).
- Signal transduction inhibition : Block downstream effectors (e.g., PKA) to isolate pathways.
- Transcriptomic profiling : RNA sequencing of treated tissues identifies genes regulated by 5-HT6 activation .
Data Presentation and Reproducibility
Q. What guidelines should be followed when documenting experimental protocols for this compound studies?
Q. How can researchers address variability in cognitive outcomes across this compound studies?
- Pre-registration : Publish experimental designs and analysis plans beforehand.
- Standardized protocols : Adopt consensus guidelines for behavioral tests (e.g., ARRIVE 2.0).
- Negative controls : Include cohorts treated with inert analogs to isolate 5-HT6-specific effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
